molecular formula C4H12ClNO2 B6204984 (2S)-3-amino-2-methoxypropan-1-ol hydrochloride CAS No. 2322940-94-1

(2S)-3-amino-2-methoxypropan-1-ol hydrochloride

Cat. No.: B6204984
CAS No.: 2322940-94-1
M. Wt: 141.60 g/mol
InChI Key: VQEFEBVDYADFRW-WCCKRBBISA-N
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Description

(2S)-3-amino-2-methoxypropan-1-ol hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group, a methoxy group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-amino-2-methoxypropan-1-ol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of (2S)-3-amino-2-methoxypropan-1-ol with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an aqueous medium at room temperature to ensure complete conversion to the hydrochloride form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a highly pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-amino-2-methoxypropan-1-ol hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups.

Scientific Research Applications

(2S)-3-amino-2-methoxypropan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (2S)-3-amino-2-methoxypropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in biochemical pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(Methylamino)propan-1-ol: A similar compound with a methylamino group instead of an amino group.

    1-Dimethylamino-2-propanol: Another related compound with a dimethylamino group.

Uniqueness

(2S)-3-amino-2-methoxypropan-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both an amino and a methoxy group

Properties

CAS No.

2322940-94-1

Molecular Formula

C4H12ClNO2

Molecular Weight

141.60 g/mol

IUPAC Name

(2S)-3-amino-2-methoxypropan-1-ol;hydrochloride

InChI

InChI=1S/C4H11NO2.ClH/c1-7-4(2-5)3-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1

InChI Key

VQEFEBVDYADFRW-WCCKRBBISA-N

Isomeric SMILES

CO[C@@H](CN)CO.Cl

Canonical SMILES

COC(CN)CO.Cl

Purity

95

Origin of Product

United States

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